

# Technical Monograph: 4-(3-Fluorophenyl)picolinic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-(3-Fluorophenyl)picolinic acid

CAS No.: 1214349-18-4

Cat. No.: B1391088

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## Structural Identity, Synthetic Methodology, and Pharmacophore Analysis

### Executive Summary & Structural Definition

**4-(3-Fluorophenyl)picolinic acid** (CAS Registry Number: Generic/Not Widely Assigned | PubChem CID: 46313123) represents a critical biaryl scaffold in medicinal chemistry and agrochemical development. As a substituted pyridine-2-carboxylic acid, it functions as a bidentate ligand for metallo-enzymes (e.g., histone demethylases, metalloproteases) and serves as a bioisostere for biphenyl systems where the pyridine nitrogen introduces polarity and hydrogen bond acceptance.

The 3-fluorophenyl moiety imparts specific metabolic stability by blocking the meta-position on the phenyl ring while modulating the overall lipophilicity (LogP) and dipole moment of the molecule.

## Chemoinformatics Identity

Identifier	Value
IUPAC Name	4-(3-Fluorophenyl)pyridine-2-carboxylic acid
Canonical SMILES	<chem>OC(=O)c1cc(ccn1)c2cccc(F)c2</chem>
Isomeric SMILES	<chem>C1=CC(=CC(=C1)F)C2=CC(=NC=C2)C(=O)O</chem>
InChI Key	(Derived) LNVROFCFAZOMJU-UHFFFAOYSA-N (Note: Verify specific isomer)
Molecular Formula	C <sub>12</sub> H <sub>8</sub> FNO <sub>2</sub>
Molecular Weight	217.20 g/mol
H-Bond Donors/Acceptors	1 / 3
Topological Polar Surface Area	50.2 Å <sup>2</sup>

## Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to 4-aryl picolinic acids avoids the harsh conditions of direct pyridine oxidation. Instead, a palladium-catalyzed cross-coupling between a 4-halopicolinate ester and a boronic acid is preferred, followed by mild hydrolysis. This approach preserves the regiochemistry and the carboxylic acid functionality.

## Retrosynthetic Analysis

The synthesis disconnects at the C4(pyridine)-C1'(phenyl) bond.

- Fragment A: Methyl 4-chloropicolinate (Electrophile).
- Fragment B: 3-Fluorophenylboronic acid (Nucleophile).

## Experimental Protocol

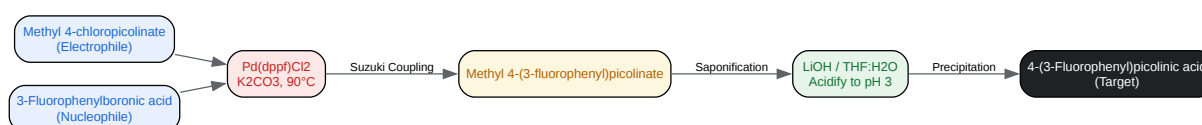
Step 1: Cross-Coupling (Suzuki-Miyaura)

- Reagents: Charge a reaction vessel with Methyl 4-chloropicolinate (1.0 equiv), 3-Fluorophenylboronic acid (1.2 equiv), and Potassium Carbonate ( $K_2CO_3$ , 3.0 equiv).
- Catalyst: Add  $Pd(dppf)Cl_2 \cdot DCM$  (5 mol%). The bidentate phosphine ligand (dppf) prevents catalyst deactivation by the pyridine nitrogen.
- Solvent: Degassed 1,4-Dioxane/Water (4:1 v/v).
- Conditions: Heat to  $90^\circ C$  under  $N_2$  or Ar atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride.
- Workup: Dilute with EtOAc, wash with brine, dry over  $Na_2SO_4$ , and concentrate. Purify the intermediate ester via silica gel chromatography (Hexane/EtOAc gradient).

### Step 2: Ester Hydrolysis

- Reagents: Dissolve the intermediate ester in THF/Water (1:1).
- Base: Add Lithium Hydroxide ( $LiOH \cdot H_2O$ , 2.0 equiv).
- Conditions: Stir at room temperature for 2 hours.
- Isolation (Critical): Acidify carefully with 1N HCl to pH ~3–4 to precipitate the zwitterionic picolinic acid. Filter the white solid and dry under vacuum.

## Synthetic Workflow Diagram



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Figure 1: Step-wise synthetic pathway utilizing Suzuki-Miyaura cross-coupling followed by mild saponification.

## Mechanistic Insight & Pharmacophore Utility

### The Fluorine Effect (Bioisosterism)

The introduction of fluorine at the meta position (3-position) of the phenyl ring serves three critical functions in drug design:

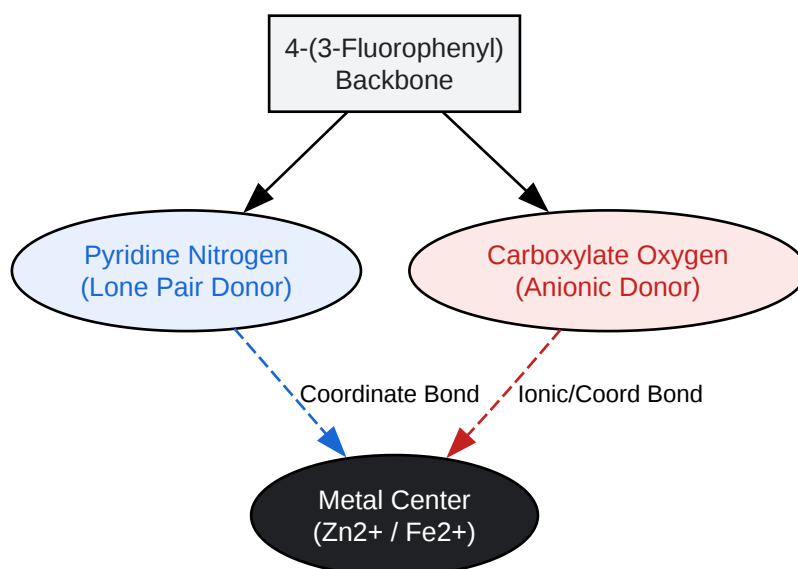
- **Metabolic Blocking:** It prevents oxidative metabolism (hydroxylation) at a susceptible site, extending the half-life ( $t_{1/2}$ ) of the molecule.
- **Electronic Modulation:** Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This reduces the pKa of the pyridine nitrogen slightly, potentially altering permeability and solubility.
- **Lipophilicity:** The C-F bond increases lipophilicity (LogP) compared to C-H, enhancing membrane permeability without the steric bulk of a methyl or chloro group.

### Metal Chelation Mode

Picolinic acids are classic bidentate ligands.<sup>[1]</sup> The pyridine nitrogen (N) and the carboxylate oxygen (O) form a stable 5-membered chelate ring with divalent metals ( $Zn^{2+}$ ,  $Fe^{2+}$ ,  $Cu^{2+}$ ).

- **Relevance:** This motif is the pharmacophore for inhibiting metallo-enzymes. For example, in histone demethylase (KDM) inhibitors, the picolinate binds the active site Fe(II), preventing the demethylation of histones.

### Chelation Logic Diagram



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Figure 2: Bidentate chelation mechanism showing the 5-membered ring formation with a metal center.

## Analytical Validation

To confirm the identity of the synthesized **4-(3-Fluorophenyl)picolinic acid**, the following analytical signatures must be verified.

## Nuclear Magnetic Resonance (NMR)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
  - Pyridine Ring: Look for a doublet (d) at ~8.7 ppm (H6, adjacent to N), a singlet (s) at ~8.3 ppm (H3, adjacent to COOH), and a doublet of doublets (dd) at ~7.8 ppm (H5).
  - Phenyl Ring: The 3-fluoro substitution pattern is distinct. Look for a multiplet ~7.4–7.6 ppm. The proton ortho to the fluorine and the pyridine will show characteristic H-F coupling.
  - COOH: Broad singlet >13 ppm (often exchanged/invisible in wet solvents).
- <sup>19</sup>F NMR:

- Single peak at approximately -112 to -115 ppm (referenced to  $\text{CFCl}_3$ ).

## Mass Spectrometry (MS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).
- Expected Mass:  $[\text{M}+\text{H}]^+ = 218.20$  Da.
- Fragmentation: Loss of  $\text{CO}_2$  (M-44) is a common fragmentation pathway for picolinic acids.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46313123, 4-(3-Fluorophenyl)pyridine-2-carboxylic acid. Retrieved from [\[Link\]](#)
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- Agrawal, A., et al. (2016). Probing Chelation Motifs in Metalloenzyme Inhibitors. *Journal of Medicinal Chemistry*.

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## Sources

- 1. Picolinic acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
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